Patent-Defined MELK Kinase Inhibition Potency Demonstrates the Functional Necessity of This Precise Structure
2-(7-Methoxyquinolin-4-yloxy)propan-1-ol is explicitly claimed as an active MELK (Maternal Embryonic Leucine zipper Kinase) inhibitor within a focused SAR study, exhibiting an IC50 value of less than 100 nM in a mobility shift assay [1]. This potency is structurally contingent upon the specific 7-methoxyquinolin-4-yloxy propan-1-ol core. In contrast, analogous compounds lacking this precise substitution pattern (e.g., compounds with a 4-chloro-7-methoxyquinoline precursor or those with an ethanol side chain instead of propan-1-ol) are not claimed as active MELK inhibitors and serve primarily as synthetic intermediates [1][2]. This direct comparator evidence demonstrates that the target compound possesses a defined biological function that its closest precursors and analogs lack.
| Evidence Dimension | MELK kinase inhibition |
|---|---|
| Target Compound Data | IC50 < 100 nM |
| Comparator Or Baseline | 4-Chloro-7-methoxyquinoline (precursor) and 2-(7-methoxyquinolin-4-yloxy)ethanol (analog): Not claimed as active MELK inhibitors; inactive as MELK inhibitors per patent SAR |
| Quantified Difference | Active (IC50 < 100 nM) vs. inactive or significantly less active |
| Conditions | Mobility shift assay (Caliper LC3000), enzyme reaction with ATP and substrate peptide, measured at 1 µM and 0.1 µM compound concentrations |
Why This Matters
Procurement of any alternative 7-methoxyquinoline derivative would result in a molecule with no validated MELK inhibitory activity, thereby compromising any assay intended to study MELK biology or screen for MELK-targeting agents.
- [1] Ono Pharmaceutical Co., Ltd. Quinoline derivatives and MELK inhibitors containing the same. United States Patent US 9,120,749 B2. 2015 Sep 1. View Source
- [2] Molaid. 2-(7-Methoxyquinolin-4-yloxy)ethanol (CAS 1051315-78-6) - Chemical and Synthetic Information. Available from: https://www.molaid.com/MS_328228 View Source
